molecular formula C4H4BrFN2O2S B13528750 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride

Cat. No.: B13528750
M. Wt: 243.06 g/mol
InChI Key: CMVANALPYRELOJ-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation step involves the reaction of the brominated pyrazole with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonyl fluoride group can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-methyl-1H-pyrazole-5-sulfonyl fluoride derivatives .

Scientific Research Applications

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This makes the compound a potential candidate for the development of enzyme inhibitors. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is unique due to the presence of both the bromine and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C4H4BrFN2O2S

Molecular Weight

243.06 g/mol

IUPAC Name

5-bromo-2-methylpyrazole-3-sulfonyl fluoride

InChI

InChI=1S/C4H4BrFN2O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3

InChI Key

CMVANALPYRELOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)S(=O)(=O)F

Origin of Product

United States

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